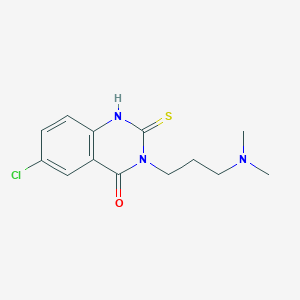
6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino propyl chain, and a thioxo group
Preparation Methods
The synthesis of 6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with isothiocyanates to form the quinazolinone core.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Propyl Chain: This step involves the alkylation of the quinazolinone core with 3-(dimethylamino)propyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydroquinazolinone using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a lead compound for drug discovery.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one include other quinazolinone derivatives such as:
4(3H)-Quinazolinone: Lacks the chloro and dimethylamino propyl groups, making it less complex.
2-Methyl-4(3H)-quinazolinone: Contains a methyl group instead of the chloro and dimethylamino propyl groups.
6-Chloro-4(3H)-quinazolinone: Similar structure but lacks the dimethylamino propyl chain.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16ClN3OS |
|---|---|
Molecular Weight |
297.80 g/mol |
IUPAC Name |
6-chloro-3-[3-(dimethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H16ClN3OS/c1-16(2)6-3-7-17-12(18)10-8-9(14)4-5-11(10)15-13(17)19/h4-5,8H,3,6-7H2,1-2H3,(H,15,19) |
InChI Key |
PBJUNGYSMWLZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


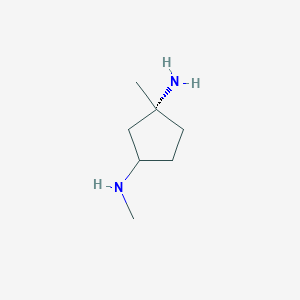
![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)
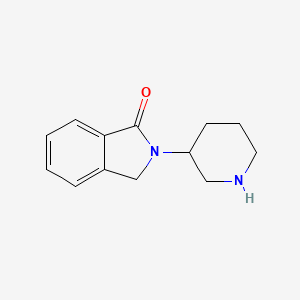
![5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde](/img/structure/B14792592.png)
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-](/img/structure/B14792593.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)

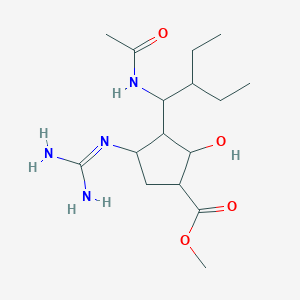
![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14792617.png)

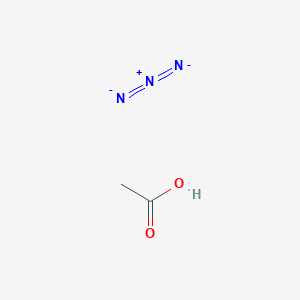
![4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14792637.png)
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)
